molecular formula C15H11F3N2O4S B2581052 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline CAS No. 321433-84-5

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline

Cat. No.: B2581052
CAS No.: 321433-84-5
M. Wt: 372.32
InChI Key: OQLWEJHGIWLRIL-GXDHUFHOSA-N
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Description

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline is a nitrovinyl sulfonamide derivative characterized by a trifluoromethyl-substituted aniline core linked to a benzenesulfonyl-nitroethenyl group. The compound’s structure combines electron-withdrawing groups (nitro, sulfonyl, and trifluoromethyl) with a conjugated ethenyl bridge, which may confer unique electronic and steric properties. Such structural motifs are often associated with applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., nonlinear optics) due to their polarizable π-systems and stability .

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O4S/c16-15(17,18)11-5-4-6-12(9-11)19-10-14(20(21)22)25(23,24)13-7-2-1-3-8-13/h1-10,19H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLWEJHGIWLRIL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC(=C2)C(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the reaction of 3-(trifluoromethyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate benzenesulfonamide. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and triethylamine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally analogous molecules is provided below.

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Features
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline (Target) 3-(trifluoromethyl)aniline, benzenesulfonyl, nitroethenyl C15H11F3N2O4S 372.32 Strong electron-withdrawing trifluoromethyl, sulfonyl, and nitro groups
3-Methyl-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline 3-methylaniline, benzenesulfonyl, nitroethenyl C15H14N2O4S 318.35 Methyl group (electron-donating) vs. trifluoromethyl; altered lipophilicity
N-[(E)-2-(4-Chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline 4-chlorobenzenesulfonyl, 4-(trifluoromethyl)sulfanyl, nitroethenyl C15H9ClF3N2O4S2 438.84 Chloro and sulfanyl groups enhance halogen bonding and sulfur-mediated reactivity
N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline Thiophene, trifluoromethylaniline, ethyl linker C14H14F3NS 285.33 Thiophene introduces aromatic heterocycle; reduced steric bulk
N-Benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide Benzyl, acetamide, phenylsulfonyl C22H19F3N2O3S 448.46 Acetamide linker increases hydrogen-bonding potential

Key Findings from Comparative Analysis:

Substitution with 4-chlorobenzenesulfonyl (438.84 g/mol) introduces halogen-based interactions, while the sulfanyl group in may participate in redox reactions or metal coordination .

The acetamide derivative (448.46 g/mol) features a flexible linker, which may enhance solubility in polar solvents via hydrogen bonding .

Structural Rigidity: The conjugated nitroethenyl bridge in the target compound and its analogs (e.g., ) likely stabilizes planar configurations, as seen in related Schiff bases (C–N bond lengths: 1.270–1.295 Å) . This rigidity contrasts with the non-planar conformations observed in some phenol-imine tautomers .

Biological Relevance :

  • While direct biological data for the target compound are unavailable, trifluoromethyl-aniline derivatives are frequently used in kinase inhibitors due to their metabolic stability and hydrophobic interactions .

Research Implications and Gaps

  • Unanswered Questions : Comparative studies on thermodynamic stability, catalytic activity, or biological efficacy are absent in the current evidence. Further experimental work is needed to validate computational predictions of electronic properties.

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline is an organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by the presence of a benzenesulfonyl group, a nitroethenyl moiety, and a trifluoromethyl substituent on the aniline ring, contributes to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Nitroethenyl Group : The nitro group is introduced through nitration of the corresponding ethylene derivative.
  • Sulfonylation : The benzenesulfonyl group is attached via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base like sodium hydroxide.
  • Trifluoromethylation : The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit enzymes involved in cancer proliferation.
  • Protein Modification : The sulfonyl group can interact with nucleophilic sites on proteins, potentially altering their function.

Antiproliferative Activity

Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (nM)Mechanism of Action
8qHeLa83Tubulin polymerization inhibitor
8rMDA-MB-231101Induces apoptosis
8sHT-2991Cell cycle arrest in G2/M phase

These compounds have shown to inhibit tubulin polymerization more effectively than established drugs like combretastatin A-4 (CA-4), highlighting their potential as cancer therapeutics .

Case Studies

  • Anticancer Activity : In a study involving various substituted anilines, compounds with similar structures to this compound demonstrated potent activity against A549 and Jurkat cell lines, with some derivatives showing IC50 values in the low nanomolar range .
  • In Vivo Studies : In zebrafish models, certain derivatives led to significant inhibition of tumor growth, suggesting that these compounds could be further developed into viable anticancer agents .

Applications in Research and Industry

This compound has potential applications in:

  • Drug Development : As a lead compound for synthesizing new anticancer agents.
  • Chemical Research : Used as a building block for synthesizing other complex organic molecules.
  • Industrial Applications : Potential use in producing dyes and specialty chemicals due to its unique chemical properties.

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